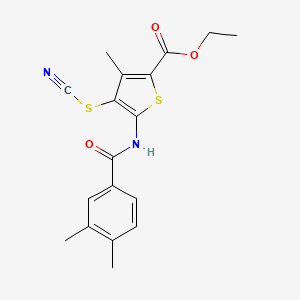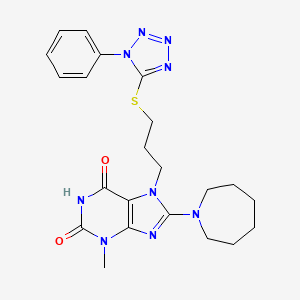![molecular formula C19H25N5O2 B2920522 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034479-57-5](/img/structure/B2920522.png)
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple heterocyclic rings (pyrazole and isoxazole), a piperazine group, and a cyclopropyl group. Unfortunately, without specific experimental data or computational modeling, it’s difficult to provide a detailed molecular structure analysis .Scientific Research Applications
Pharmacological Research
Pyrazole derivatives, such as the compound , are known for their wide range of pharmacological activities. They have been studied for their potential as antibacterial , antifungal , anticancer , antidepressant , and anti-inflammatory agents . The presence of the pyrazole nucleus is significant in pharmacological agents across diverse therapeutic categories, indicating the potential of this compound in drug development and medicinal chemistry.
Analgesic and Anti-inflammatory Applications
Specific pyrazole derivatives have shown promising results in pain relief and reducing inflammation. For instance, certain synthesized pyrazoline compounds demonstrated good activity comparable to standard drugs like pentazocin and diclofenac sodium . This suggests that our compound could be explored for similar applications, potentially leading to new analgesic and anti-inflammatory medications.
Antidepressant and Anticonvulsant Potential
In the realm of neurological disorders, pyrazoline derivatives have been used in certain antidepressants and have shown activities as anticonvulsants . This opens up research avenues for our compound in the treatment of depression and seizure disorders, where it could contribute to the development of novel therapeutic agents.
Anticancer Research
The anticancer properties of pyrazole derivatives make them a point of interest in oncological research. They have been identified as potential agents in combating various forms of cancer . The compound could be investigated for its efficacy against specific cancer cell lines, contributing to the search for more effective cancer treatments.
Agricultural Chemistry
Beyond medical applications, pyrazole derivatives have utility in agriculture. They can act as inhibitors of protein glycation, which has implications for plant biology and crop protection . Research into this compound could lead to the development of new agricultural chemicals that enhance crop resilience and yield.
Material Science and Fluorescence
Some pyrazoline compounds exhibit excellent fluorescence properties, making them suitable for use as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials . The compound could be synthesized and studied for its potential in creating new materials with desirable optical properties.
High-Tech Applications
The fluorescence characteristics of pyrazoline derivatives also allow for their use as laser dyes and fluorescent probes in high-tech fields . This compound could be part of cutting-edge research in developing new technologies for imaging, sensing, and other applications requiring fluorescent materials.
Textile Industry
Lastly, in the textile industry, triarylpyrazoline compounds have been utilized as fluorescent whitening agents . The compound could be explored for its effectiveness in this area, potentially leading to its use in enhancing the brightness and appearance of fabrics.
properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-22-17(12-15(20-22)13-6-7-13)23-8-10-24(11-9-23)19(25)18-14-4-2-3-5-16(14)26-21-18/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPFMEWVBAJVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=NOC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2920439.png)
![Ethyl 2-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2920440.png)


![4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2920445.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-4-yl)methanone](/img/structure/B2920446.png)



![5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920453.png)



